tert-Butyl (2S)-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (2S)-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a tert-butyl group, a ketone functional group, and a pyrrolidine ring
Preparation Methods
The synthesis of tert-Butyl (2S)-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and a base such as triethylamine to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl (2S)-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted products.
Scientific Research Applications
tert-Butyl (2S)-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (2S)-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl (2S)-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate can be compared with other pyrrolidine derivatives such as:
tert-Butyl 2-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate: Similar in structure but lacks the ketone functional group.
tert-Butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate: Contains additional functional groups and a more complex ring system.
tert-Butyl 2-(4-(12-bromo[2.2]paracyclophanyl)carbamoyl)pyrrolidine-1-carboxylate:
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl (2S)-3-oxo-2-propan-2-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-8(2)10-9(14)6-7-13(10)11(15)16-12(3,4)5/h8,10H,6-7H2,1-5H3/t10-/m0/s1 |
InChI Key |
RJMZLGWLBICATL-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)[C@H]1C(=O)CCN1C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C1C(=O)CCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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